![molecular formula C18H15N3O2 B7543433 Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
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Overview
Description
Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone, also known as POAM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. POAM is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-microbial properties. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone in lab experiments is its versatility. This compound can be easily synthesized and modified to create a range of derivatives with different properties. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many potential future directions for research on Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone. One area of interest is the development of this compound-based materials for use in organic electronics. Another area of interest is the optimization of the synthesis method to improve yields and reduce costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesis Methods
Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-phenylazetidine-1-carboxylic acid to form the desired this compound compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have promising anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, this compound has been studied as a potential electron transport material for use in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(14-9-5-2-6-10-14)21-11-15(12-21)17-19-16(20-23-17)13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTOODDVHJJAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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